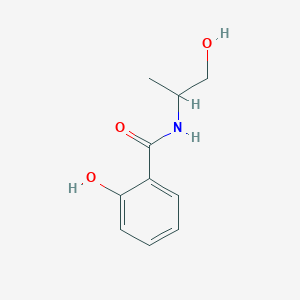

n-Salicyloyl-2-aminopropan-1-ol

Description

n-Salicyloyl-2-aminopropan-1-ol is a bioactive amide compound characterized by a salicyloyl moiety linked to a 2-aminopropanol backbone. It was first isolated from Streptomyces hygroscopicus and structurally elucidated via 1D/2D-NMR and mass spectrometry (MS) analyses . The compound exhibits a molecular formula of C₁₀H₁₃NO₃, a molecular weight of 195.09 Da, and a retention time (Rt) of 9.3 minutes in chromatographic analyses .

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-hydroxy-N-(1-hydroxypropan-2-yl)benzamide |

InChI |

InChI=1S/C10H13NO3/c1-7(6-12)11-10(14)8-4-2-3-5-9(8)13/h2-5,7,12-13H,6H2,1H3,(H,11,14) |

InChI Key |

ATSKSNBYTZUJRU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)NC(=O)C1=CC=CC=C1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Salicyloyl-2-aminopropan-1-ol can be synthesized through the reaction of salicylic acid with 2-aminopropan-1-ol under appropriate conditions . The reaction typically involves the formation of an amide bond between the carboxyl group of salicylic acid and the amino group of 2-aminopropan-1-ol. The reaction conditions may include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve the fermentation of Streptomyces hygroscopicus followed by extraction and purification of the compound from the culture filtrate . The extraction process typically involves the use of organic solvents such as ethyl acetate to isolate the compound from the culture medium .

Chemical Reactions Analysis

Types of Reactions: n-Salicyloyl-2-aminopropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

n-Salicyloyl-2-aminopropan-1-ol has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its antibacterial properties and potential use as an antimicrobial agent.

Medicine: Investigated for its potential therapeutic applications due to its antibacterial activity.

Industry: Used in the development of new antimicrobial agents and other chemical products.

Mechanism of Action

The mechanism of action of n-Salicyloyl-2-aminopropan-1-ol involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth . The compound may also interfere with essential bacterial enzymes and metabolic pathways, contributing to its antibacterial effects .

Comparison with Similar Compounds

N-Salicyloyl-2-aminopropane-1,3-diol

This diol analog features an additional hydroxyl group at the C3 position of the propanol chain. Both compounds exhibit significant antibacterial activity, suggesting the salicyloyl group is critical for bioactivity .

1-Acetyl-N-salicyloyl-2-aminopropan-3-ol

The acetylated derivative introduces an acetyl group at the C1 position, increasing lipophilicity (predicted logP higher than the parent compound). Despite this modification, it retains antibacterial efficacy, though direct potency comparisons are unavailable in the provided evidence .

Stereoisomers: (R)-(−)- and (S)-(+)-Enantiomers

notes the synthesis of both enantiomers but lacks comparative bioactivity data. Chirality may influence target binding or metabolic stability, warranting further study .

Non-Analogous Compounds with Overlapping Bioactivity

Alaremycin (C₈H₁₁NO₄)

Alaremycin shares a carboxamide core but lacks the salicyloyl group. It shows moderate antibacterial activity (Sirius Score: 32.34%) and a distinct UV profile (292 nm), indicative of extended conjugation. Its lower molecular weight (186.07 Da) and shorter retention time (6.6 min) reflect reduced structural complexity and higher polarity .

Fumaramidmycin (C₁₂H₁₂N₂O₃)

This compound features a fumaramide moiety and exhibits moderate activity (Sirius Score: 27.84%). Its larger molecular weight (232.08 Da) and heterocyclic structure differentiate it from n-Salicyloyl-2-aminopropan-1-ol, though both target bacterial pathogens .

Research Implications

- Structural-Activity Relationship (SAR): The salicyloyl moiety is crucial for antibacterial activity, as its removal (e.g., in Alaremycin) reduces potency. Hydroxyl group additions or acetyl modifications alter physicochemical properties without abolishing bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.